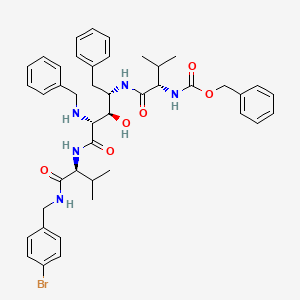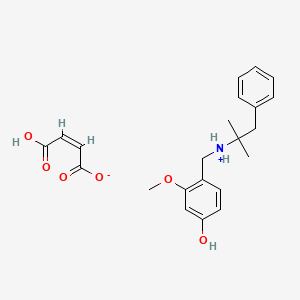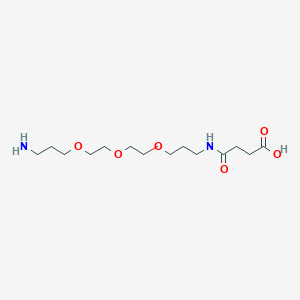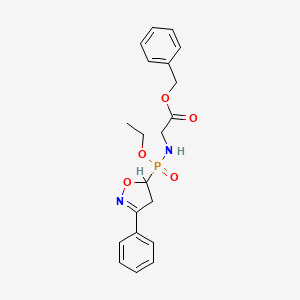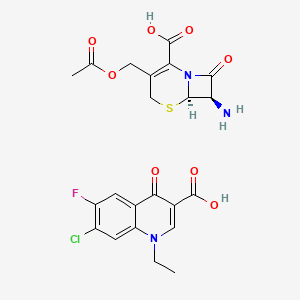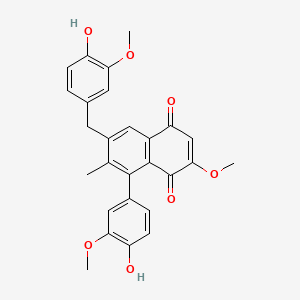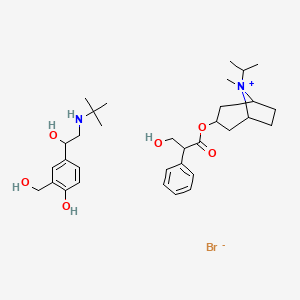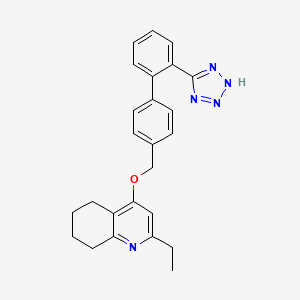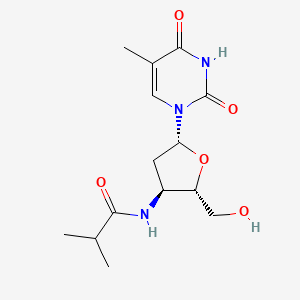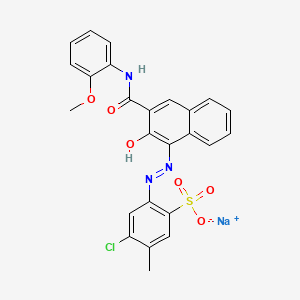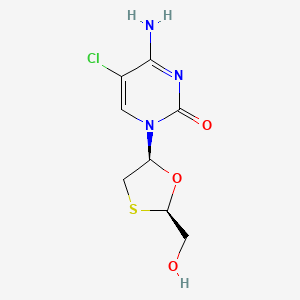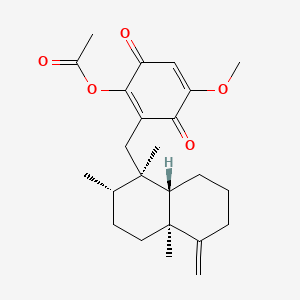
2,5-Cyclohexadiene-1,4-dione, 2-(acetyloxy)-3-(((1R,2S,4aS,8aS)-decahydro-1,2,4a-trimethyl-5-methylene-1-naphthalenyl)methyl)-5-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Cyclohexadiene-1,4-dione, 2-(acetyloxy)-3-(((1R,2S,4aS,8aS)-decahydro-1,2,4a-trimethyl-5-methylene-1-naphthalenyl)methyl)-5-methoxy- is a complex organic compound with a unique structure that combines a quinone core with a terpenoid side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2-(acetyloxy)-3-(((1R,2S,4aS,8aS)-decahydro-1,2,4a-trimethyl-5-methylene-1-naphthalenyl)methyl)-5-methoxy- typically involves multiple steps:
Formation of the Quinone Core: The quinone core can be synthesized through the oxidation of hydroquinone derivatives using oxidizing agents such as potassium dichromate or silver oxide.
Attachment of the Terpenoid Side Chain: The terpenoid side chain is introduced via a Friedel-Crafts alkylation reaction, where the quinone core reacts with a terpenoid halide in the presence of a Lewis acid catalyst like aluminum chloride.
Acetylation and Methoxylation: The final steps involve acetylation and methoxylation of the intermediate compound using acetic anhydride and methanol, respectively, under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of reaction parameters is crucial in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The quinone core can undergo further oxidation to form more complex quinones.
Reduction: Reduction of the quinone core can yield hydroquinone derivatives.
Substitution: The methoxy and acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium dichromate, silver oxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Higher quinones or polymeric quinones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted quinones depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or activators. The quinone core is known to interact with various biological molecules, making it a valuable tool in biochemical studies.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential anti-cancer, anti-inflammatory, and antimicrobial properties. The terpenoid side chain is particularly interesting due to its bioactivity.
Industry
In industry, this compound can be used in the development of new polymers and materials with unique electronic properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in material science.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with biological molecules through the quinone core. Quinones are known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to various biological effects. The terpenoid side chain may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Cyclohexadiene-1,4-dione derivatives: These compounds share the quinone core but differ in their side chains.
Terpenoid-quinone hybrids: Compounds that combine a quinone core with different terpenoid side chains.
Uniqueness
The uniqueness of 2,5-Cyclohexadiene-1,4-dione, 2-(acetyloxy)-3-(((1R,2S,4aS,8aS)-decahydro-1,2,4a-trimethyl-5-methylene-1-naphthalenyl)methyl)-5-methoxy- lies in its specific combination of functional groups and the spatial arrangement of its atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
131374-20-4 |
|---|---|
Formule moléculaire |
C24H32O5 |
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
[2-[[(1R,2S,4aS,8aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl] acetate |
InChI |
InChI=1S/C24H32O5/c1-14-8-7-9-20-23(14,4)11-10-15(2)24(20,5)13-17-21(27)19(28-6)12-18(26)22(17)29-16(3)25/h12,15,20H,1,7-11,13H2,2-6H3/t15-,20+,23+,24+/m0/s1 |
Clé InChI |
UTCHWIKWEFNPOQ-LLUPRIMMSA-N |
SMILES isomérique |
C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=C(C(=O)C=C(C3=O)OC)OC(=O)C)CCCC2=C)C |
SMILES canonique |
CC1CCC2(C(C1(C)CC3=C(C(=O)C=C(C3=O)OC)OC(=O)C)CCCC2=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



